Methyl 2-hydroxytricosanoate
Overview
Description
Methyl 2-Hydroxytricosanoate is a product in the category of Fatty Acid Methyl Esters (FAME) with Hydroxy (OH) . It has a molecular formula of C24H48O3 and a molecular weight of 384.64 . The compound is supplied as a neat, solid substance and is stored in a freezer .
Molecular Structure Analysis
The molecular structure of Methyl 2-Hydroxytricosanoate is represented by the SMILES notation:O=C(OC)C(O)CCCCCCCCCCCCCCCCCCCCC
. The InChI representation is InChI=1S/C24H48O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(25)24(26)27-2/h23,25H,3-22H2,1-2H3
. Physical And Chemical Properties Analysis
Methyl 2-Hydroxytricosanoate is a solid substance . Its molecular weight is 384.64 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Environmental Analysis : Okumura and Nishikawa (1996) described the determination of triclosans, which are structurally related to Methyl 2-hydroxytricosanoate, in environmental samples using gas chromatography-mass spectrometry. This study highlights the use of advanced analytical techniques for detecting and analyzing chemical compounds in various environmental matrices (Okumura & Nishikawa, 1996).
Toxicological Studies : Li et al. (2020) explored the toxicological molecular mechanisms of Triclosan (TCS) and its methylated form, Methyl TCS (MTCS), in human hepatoma HepG2 cells. This research could be relevant in understanding the biological impact of similar methylated compounds like Methyl 2-hydroxytricosanoate (Li et al., 2020).
Bioavailability and Metabolism : Gómez-Juaristi et al. (2020) investigated the bioavailability and metabolism of polyphenols, which are related in the broader context to Methyl 2-hydroxytricosanoate. This study used in vitro models to assess the absorption and metabolism of these compounds, which could provide a framework for understanding the metabolic pathways of related compounds (Gómez-Juaristi et al., 2020).
Chemical Analysis Techniques : Miller (1982) discussed a method for analyzing bacterial whole-cell fatty acid methyl esters, including hydroxy acids. Techniques like this are crucial in the study and identification of complex organic compounds such as Methyl 2-hydroxytricosanoate (Miller, 1982).
properties
IUPAC Name |
methyl 2-hydroxytricosanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(25)24(26)27-2/h23,25H,3-22H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDOLGNPMWRXBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxytricosanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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